molecular formula C19H19N3O2 B5755161 N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Numéro de catalogue B5755161
Poids moléculaire: 321.4 g/mol
Clé InChI: VRPFIKHXCQDDIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as a cancer treatment. DMXAA was first synthesized in the 1990s, and since then, it has been the subject of numerous scientific studies.

Mécanisme D'action

DMXAA works by activating the immune system to attack cancer cells. Specifically, DMXAA activates the production of cytokines, which are proteins that play a key role in the immune response. This leads to the recruitment of immune cells to the site of the tumor, where they can attack and kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects, including the activation of the immune system, the induction of tumor necrosis, and the inhibition of tumor growth. DMXAA has also been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs to the site of the tumor.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DMXAA for lab experiments is its ability to enhance the effects of chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy. However, DMXAA has also been shown to have limitations, including its potential toxicity and the development of resistance to the drug over time.

Orientations Futures

There are a number of future directions for research on DMXAA. One area of focus is the development of new analogs of the drug that may have improved efficacy and reduced toxicity. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research on the use of DMXAA in combination with other drugs and therapies, with the goal of improving overall treatment outcomes for cancer patients.

Méthodes De Synthèse

DMXAA can be synthesized using a variety of methods, including the reaction of 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by reaction with 4-chlorobenzoyl chloride. The resulting product can then be converted to DMXAA through a series of chemical reactions.

Applications De Recherche Scientifique

DMXAA has been studied extensively for its potential as a cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and bladder cancer. DMXAA has also been shown to enhance the effects of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N,3-dimethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-7-9-15(10-8-13)18-20-17(24-21-18)12-22(3)19(23)16-6-4-5-14(2)11-16/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPFIKHXCQDDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.